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4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2576809
CAS No.: 292855-29-9
M. Wt: 251.027
InChI Key: GIGQBTANZKPMNU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. researchgate.netwikipedia.org A classic synthesis of pyrazole was later developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. researchgate.netwikipedia.org

Early research focused on the fundamental synthesis and reactivity of the pyrazole ring. One of the pioneering syntheses, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov Over the decades, research has evolved significantly, moving from basic synthesis to the exploration of the diverse applications of pyrazole derivatives in fields such as pharmaceuticals, agrochemicals, and materials science. globalresearchonline.net This has led to the development of numerous modern and innovative synthetic techniques to access a wide array of substituted pyrazoles. tsijournals.com

Aromaticity and Tautomerism in Pyrazole Systems

Pyrazoles are aromatic compounds, a property conferred by their planar, cyclic, conjugated system containing six delocalized π-electrons. globalresearchonline.net The pyrazole ring consists of an acidic pyrrole-like nitrogen atom (NH) and a basic pyridine-like nitrogen atom. globalresearchonline.netnih.gov A key feature of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, which can significantly influence their chemical reactivity and biological activity. mdpi.comnih.gov

Tautomerism in pyrazoles can be broadly categorized into several types, with annular and side-chain tautomerism being the most relevant. nih.gov

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring. nih.gov This results in an equilibrium between two tautomeric forms. For an asymmetrically substituted pyrazole, such as a 3(5)-substituted pyrazole, this equilibrium is between two distinct chemical species. nih.gov The position of this equilibrium is influenced by several factors, including the nature and position of the substituents on the pyrazole ring, the solvent, temperature, and concentration. nih.govfu-berlin.de

For instance, electron-donating groups tend to favor substitution at the C3 position. nih.gov The tautomeric preference can be crucial for the molecule's biological properties and its interactions with biological targets. nih.gov

Side-chain tautomerism occurs when substituents on the pyrazole ring can participate in the tautomeric equilibrium. nih.gov This is common for pyrazoles bearing substituents with mobile protons, such as amino, hydroxyl, or thiol groups. For example, in 3(5)-aminopyrazole, in addition to the annular tautomerism, there is the possibility of imino-amino tautomerism involving the amino group. researchgate.net

The study of tautomeric equilibria in pyrazoles employs both theoretical and experimental methods to elucidate the structures and ratios of the different tautomers. nih.gov

Theoretical Approaches: Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the relative stabilities of pyrazole tautomers. nih.govnih.gov These calculations can predict the most stable tautomer in the gas phase and in different solvents by considering the energetic differences between the tautomers. researchgate.net Theoretical studies have also been used to understand the kinetics of proton transfer, highlighting the role of solvent molecules, such as water, in lowering the energy barriers between tautomers. nih.gov

Experimental Approaches: Several experimental techniques are used to study pyrazole tautomerism in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is a powerful tool for studying tautomeric equilibria in solution. fu-berlin.demdpi.com At low temperatures, the rate of proton exchange can be slowed sufficiently to observe separate signals for each tautomer, allowing for the determination of the equilibrium constant by integrating the signals. fu-berlin.de

X-ray Crystallography: This technique provides definitive structural information about the tautomeric form present in the solid state. nih.govrsc.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to investigate tautomeric equilibria, often in combination with theoretical calculations to assign vibrational modes to specific tautomers. nih.govresearchgate.net

The following table summarizes the tautomeric preference for a selection of 3(5)-disubstituted pyrazoles in the crystalline state as determined by X-ray analysis. nih.gov

Substituent at C3Substituent at C5Predominant Tautomer in Crystal
Ester/AmideMethylTautomer with ester/amide at C3
Ester/AmideAminoTautomer with ester/amide at C3
Ester/AmideNitroTautomer with ester/amide at C5

Structural Diversity and Functional Group Versatility of Pyrazole Scaffolds

The pyrazole ring is a highly versatile scaffold that allows for extensive structural modifications. nih.gov Substituents can be introduced at the N1, C3, C4, and C5 positions, leading to a vast array of derivatives with tailored properties. nih.gov This structural diversity is a key reason for the widespread use of pyrazoles in drug discovery and materials science. mdpi.com

The pyrazole nucleus can act as both a hydrogen-bond donor (the NH group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen), enabling it to interact with biological macromolecules in various ways. nih.govnih.gov The reactivity of the pyrazole ring allows for a range of chemical transformations, including electrophilic substitution (preferentially at the C4 position) and nucleophilic attack (at C3 and C5). nih.gov This versatility facilitates the synthesis of complex molecules and fused heterocyclic systems. mdpi.comnih.gov

Overview of Research Importance of Pyrazole Carboxamides in Chemical Sciences

Pyrazole carboxamides are a class of pyrazole derivatives that have demonstrated significant importance in various areas of chemical science, particularly in medicinal chemistry and agrochemistry. nih.gov The carboxamide functional group often plays a crucial role in the biological activity of these compounds.

In the field of medicinal chemistry , pyrazole carboxamides are found in numerous biologically active molecules. globalresearchonline.netnih.gov They are recognized as a "privileged scaffold" in drug design, particularly in the development of protein kinase inhibitors for cancer therapy. nih.gov Several FDA-approved drugs contain a pyrazole ring, highlighting its importance in pharmaceutical research. wikipedia.orgnih.gov The diverse biological activities reported for pyrazole derivatives include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netglobalresearchonline.netnih.gov

In agrochemicals , pyrazole carboxamides are widely used for crop protection. nih.gov For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in the manufacture of several commercial fungicides that act as succinate (B1194679) dehydrogenase inhibitors. wikipedia.org The pyrazole carboxamide structure is also found in insecticides. nih.gov Ongoing research in this area focuses on the synthesis of novel pyrazole carboxamides with improved efficacy and selectivity. nih.gov

Research Focus on Halogenated Pyrazole Derivatives, Specifically 4-Iodo-1-methyl-1H-pyrazole-5-carboxamide

The strategic incorporation of halogen atoms into the pyrazole scaffold is a common and effective method for modulating the physicochemical properties and biological activity of the resulting derivatives. mdpi.com Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Iodination of the pyrazole ring, in particular, provides a versatile chemical handle for further synthetic modifications, such as cross-coupling reactions, making iodinated pyrazoles valuable precursors for constructing highly functionalized molecules. researchgate.net The halogenation of pyrazoles typically occurs at the 4-position of the ring under electrophilic conditions. researchgate.netresearchgate.net

Within this context, this compound (CAS No: 292855-29-9) has emerged as a compound of interest in specific research applications. biosynth.com Its structure combines the key features of a methylated pyrazole core, an iodine atom at the 4-position, and a carboxamide group at the 5-position. This unique combination of functional groups makes it a valuable tool in chemical biology and a useful intermediate in organic synthesis.

The synthesis of this compound can be envisioned through several routes, often starting from related pyrazole precursors. One plausible pathway involves the direct iodination of a 1-methyl-1H-pyrazole-5-carboxamide substrate. Another common strategy for preparing iodinated pyrazoles is the reaction of the pyrazole with iodine in the presence of an oxidizing agent. google.com Alternatively, the synthesis could proceed via the amidation of a corresponding carboxylic acid, such as 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, which itself is a known synthetic intermediate. chemimpex.com

In academic research, this compound is utilized as a specialized research tool. It has been identified as an inhibitor of the protein PCSK9, which it achieves by binding to the enzyme and preventing its interaction with LDL receptors. biosynth.com This makes the compound valuable for studying the biological pathways involving PCSK9. biosynth.com The presence of the iodine atom also makes it a key building block for creating more complex molecules for drug discovery and development. chemimpex.com

Data Tables

Below are the properties and potential synthetic precursors for this compound.

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 292855-29-9 biosynth.com
Molecular Formula C₅H₆IN₃O biosynth.com
Molecular Weight 251.03 g/mol biosynth.com

| Canonical SMILES | CN1C(=C(C=N1)I)C(=O)N biosynth.com |

Table 2: Related Precursors and Intermediates in Pyrazole Synthesis

Compound Name CAS Number Molecular Formula Use in Synthesis
4-Iodo-1-methyl-1H-pyrazole 39806-90-1 sigmaaldrich.com C₄H₅IN₂ A foundational iodinated pyrazole structure. sigmaaldrich.com
4-Iodopyrazole (B32481) 3469-69-0 C₃H₃IN₂ A valuable intermediate for synthesizing biologically active compounds.
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid 75092-30-7 chemimpex.com C₅H₅IN₂O₂ A direct precursor that can be converted to the target carboxamide. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6IN3O B2576809 4-iodo-1-methyl-1H-pyrazole-5-carboxamide CAS No. 292855-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQBTANZKPMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving 4 Iodo 1 Methyl 1h Pyrazole 5 Carboxamide and Its Precursors

Strategic Approaches to Pyrazole (B372694) Ring Synthesis

The construction of the pyrazole ring is a cornerstone of this synthesis, with several established methods offering versatility and control over substitution patterns. These can be broadly categorized into cyclization reactions, multicomponent methodologies, and hydrazine-based condensations.

Cyclization Reactions and Multicomponent Methodologies

Cyclization reactions provide a direct route to the pyrazole core. A prominent strategy involves the [3+2] cycloaddition of a nitrile imine with an appropriate dipolarophile. This method allows for the formation of highly substituted pyrazoles.

Multicomponent reactions (MCRs) have emerged as a powerful tool in heterocyclic synthesis due to their efficiency and atom economy. ciac.jl.cnmdpi.com In the context of pyrazole synthesis, MCRs can bring together three or more starting materials in a one-pot fashion to construct the pyrazole ring with various substituents. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctionalized pyrazoles. Another example is an iodine-catalyzed multicomponent reaction for the preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.govresearchgate.netbeilstein-journals.org

Hydrazine-Based Condensation Reactions

The most classical and widely employed method for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The reaction of methylhydrazine with a suitably substituted 1,3-dicarbonyl precursor would lead to the formation of a 1-methyl-pyrazole scaffold. The regioselectivity of this reaction, determining the position of the methyl group on the pyrazole ring, is a critical aspect that can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.

Synthetic Routes to 1-Methyl-1H-pyrazole Scaffolds

The introduction of the methyl group at the N1 position of the pyrazole ring is a key step in the synthesis of the target molecule. This can be achieved in two primary ways:

Direct Synthesis using Methylhydrazine: As mentioned previously, the use of methylhydrazine in the initial cyclization reaction with a 1,3-dicarbonyl compound directly affords the N-methylated pyrazole. A patent describes the synthesis of 1-methyl-4-iodopyrazole by first preparing 4-iodopyrazole (B32481) and subsequently methylating it with dimethyl sulfate (B86663) in a sodium hydroxide (B78521) solution. google.com

Post-Cyclization N-Methylation: Alternatively, an unsubstituted pyrazole can be synthesized first, followed by N-methylation. Common methylating agents such as methyl iodide or dimethyl sulfate are employed in the presence of a base to achieve this transformation. For example, the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate has been achieved by reacting ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate in the presence of sodium hydride. google.com

Regioselective Iodination Strategies for Pyrazole Rings

The introduction of an iodine atom at the C4 position of the pyrazole ring is a crucial functionalization step. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the pyrazole ring and the choice of iodinating agent and conditions.

Direct Iodination Methods and Optimized Conditions

Direct iodination of the pyrazole ring is a common and effective method. Various iodinating systems have been developed to achieve high regioselectivity for the C4 position. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent. nih.gov A patent discloses a method for synthesizing 1-methyl-4-iodopyrazole by reacting 1-methylpyrazole (B151067) with iodine in the presence of an oxidant like nitric acid, iodic acid, or hydrogen peroxide. google.com The reaction of 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by trapping with elemental iodine leads to the exclusive formation of 5-iodo derivatives, while CAN-mediated iodination with I₂ affords the isomeric 4-iodides with high regioselectivity. nih.gov

The table below summarizes various direct iodination methods for pyrazole rings.

Iodinating SystemSubstratePosition of IodinationReference
I₂ / Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)1-aryl-3-CF₃-1H-pyrazolesC4 nih.gov
I₂ / Oxidant (e.g., HNO₃, H₂O₂)1-methylpyrazoleC4 google.com
n-BuLi then I₂1-aryl-3-CF₃-1H-pyrazolesC5 nih.gov

Role of Oxidants in Iodination Reactions

In many direct iodination procedures using molecular iodine, an oxidizing agent is essential. The oxidant serves to convert the hydrogen iodide (HI) byproduct back to iodine (I₂), thereby preventing the reverse reaction and driving the equilibrium towards the iodinated product. Common oxidants used in these reactions include nitric acid, hydrogen peroxide, and ceric ammonium nitrate (CAN). google.comnih.gov The choice of oxidant can influence the reaction rate and yield. For instance, the CAN-mediated iodination of 1-aryl-3-CF₃-pyrazoles has been shown to be highly regioselective for the C4 position. nih.gov

Formation of the Carboxamide Moiety in Pyrazole Systems

Amidation Reactions and Derivative Synthesis

The direct coupling of carboxylic acids and amines to form amides is a cornerstone of organic synthesis. For pyrazole systems, this is often achieved by activating the carboxylic acid moiety to facilitate nucleophilic attack by an amine. A plethora of coupling reagents are available for this purpose, enabling the reaction to proceed under mild conditions and minimizing the need for harsh reagents. researchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma, and uronium-based reagents like COMU, are effective for amide bond formation in aqueous and organic media. luxembourg-bio.commdpi.com

For instance, the synthesis of various N-substituted 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which share a similar core structure to the title compound, demonstrates the utility of these methods. In these syntheses, the pyrazole carboxylic acid is often converted to a more reactive intermediate, such as an acyl chloride, before being treated with the desired amine. mdpi.comresearchgate.net This two-step, one-pot procedure is highly efficient for creating diverse libraries of amide derivatives.

Functional Group Interconversions from Carboxylic Acid Precursors (e.g., 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid)

The most direct route to 4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves the functional group interconversion of its corresponding carboxylic acid precursor, 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid. This transformation is a standard amidation reaction.

A common and effective method involves the conversion of the carboxylic acid to an acid chloride. This is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent. The resulting acid chloride is a highly reactive electrophile. Subsequent reaction with ammonia (B1221849) or an appropriate amine, usually in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct, yields the desired carboxamide. mdpi.com This approach is widely used in the synthesis of commercial pyrazole fungicides. hit2lead.com

General Reaction Scheme: General Reaction Scheme for the conversion of a pyrazole carboxylic acid to a pyrazole carboxamide.

Figure 1: Conversion of a pyrazole carboxylic acid to a pyrazole carboxamide via an acid chloride intermediate.

Alternatively, direct coupling methods using reagents like ortho-iodo arylboronic acids can catalyze the amidation, offering a milder, atom-economical alternative that avoids the use of stoichiometric coupling reagents. organic-chemistry.org

Synthesis of Key Intermediates:

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic Acid

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid is the immediate precursor to the target carboxamide. chemimpex.com Its synthesis can be logically achieved through the oxidation of the corresponding aldehyde, 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. Standard oxidation reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) are suitable for converting aldehydes to carboxylic acids without affecting the pyrazole ring or the iodo-substituent. This transformation is a fundamental and high-yielding reaction in organic synthesis. The development of synthetic routes to similar pyrazole carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), often involves the oxidation of an acetyl pyrazole with sodium hypochlorite (B82951) (NaOCl), highlighting the robustness of oxidation methods for this class of compounds. thieme.de

4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

The introduction of a formyl group onto a pyrazole ring is commonly achieved via the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic rings. ijpcbs.com

The synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde can be accomplished by subjecting 1-methyl-4-iodopyrazole to Vilsmeier-Haack conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) attacks the electron-rich C5 position of the pyrazole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde. sci-hub.seresearchgate.net The Vilsmeier-Haack reaction is a well-established method for producing various pyrazole-4-carbaldehydes. umich.edu

1-Methyl-4-iodopyrazole

The foundational precursor for the subsequent functionalization steps is 1-methyl-4-iodopyrazole. A highly efficient method for its synthesis involves the direct iodination of 1-methylpyrazole. google.com In this process, 1-methylpyrazole is treated with iodine in the presence of an oxidant. The oxidant, such as hydrogen peroxide, reacts with the hydrogen iodide (HI) byproduct, regenerating iodine and driving the reaction to completion. This method improves the reaction rate and product yield while fully utilizing the iodine reagent. google.com

An alternative, older method involves the iodination of pyrazole first to yield 4-iodopyrazole, followed by N-methylation using a reagent like dimethyl sulfate or iodomethane. google.com However, the direct iodination of 1-methylpyrazole is often preferred for its efficiency.

Starting MaterialReagentsConditionsYield (%)Reference
1-MethylpyrazoleI₂, 35 wt% H₂O₂Water bath at 70°C, reaction at 100°C86% google.com
Pyrazole1. I₂, H₂O₂, 80°C2. NaOH, (CH₃)₂SO₄Two-step process~64% (overall) google.com
4-IodopyrazoleCH₃I, DioxaneRoom temperature, 96h95% google.com

Advanced Synthetic Transformations for Analogues and Derivatives

The this compound scaffold is a key building block for medicinal chemistry and materials science, primarily due to the reactivity of the C-I bond. This bond serves as a versatile handle for introducing a wide range of functional groups through various metal-catalyzed cross-coupling reactions. These transformations allow for the systematic exploration of the chemical space around the pyrazole core, facilitating the development of structure-activity relationships (SAR). The ability to modify the C4 position is crucial for fine-tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules. Advanced catalytic systems, including those based on palladium and copper, have been instrumental in the derivatization of 4-iodopyrazoles, enabling the construction of complex molecules with high efficiency and selectivity. researchgate.netnih.gov

Exploration of Diverse Substitution Patterns

The substitution at the C4 position of the pyrazole ring is a common strategy for generating analogues. The iodo-substituent in this compound is an excellent leaving group for numerous cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the 4-iodopyrazole with various organoboron reagents, such as boronic acids or esters. nih.gov This reaction facilitates the introduction of aryl, heteroaryl, and vinyl substituents at the C4 position. acs.org Studies on related halogenated aminopyrazoles have shown that while iodo-derivatives are reactive, they can be more prone to a dehalogenation side reaction compared to their bromo and chloro counterparts. acs.org The choice of catalyst, ligand, and base is critical for optimizing the reaction yield and minimizing side products. nih.gov

Reaction TypeCoupling PartnerCatalyst/Ligand SystemBaseKey Findings & Citations
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPd(OAc)₂ / SPhosK₃PO₄Efficient for coupling various boronic acids to the pyrazole core. nih.gov
Suzuki-MiyauraStyryl Boronic AcidsXPhos Pd G2K₂CO₃Allows for the synthesis of 4-styryl-pyrazole derivatives. acs.org
Suzuki-MiyauraAryl Boronic AcidsP1 (XPhos-derived precatalyst)K₃PO₄Effective for unprotected bromopyrazoles, suggesting applicability to iodo-derivatives. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C triple bond by coupling the 4-iodopyrazole with a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The resulting 4-alkynylpyrazoles are valuable intermediates themselves, serving as precursors for more complex heterocyclic systems. researchgate.netresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Reaction TypeCoupling PartnerCatalyst/Co-catalystBaseKey Findings & Citations
SonogashiraTerminal Alkynes (e.g., Phenylacetylene)PdCl₂(PPh₃)₂ / CuIEt₃NClassic conditions for alkynylation of iodo-heterocycles. researchgate.netnih.gov
Sonogashira2-Propyn-1-olPd/CuNot specifiedUsed to synthesize O-[(pyrazol-4-yl)-prop-2-ynyl]-hydroxylamines as precursors for isoxazoles. researchgate.net
Copper-Free SonogashiraTerminal AlkynesPd(OAc)₂ / LigandAmine BaseAvoids homocoupling of alkynes often promoted by copper. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C4 position. wikipedia.org Research on 4-halopyrazoles has demonstrated a complementary relationship between palladium and copper catalysts for these transformations. nih.govresearchgate.net Palladium-catalyzed systems, often employing bulky phosphine (B1218219) ligands, are highly effective for coupling aryl or bulky amines. nih.gov In contrast, copper-catalyzed conditions are often more suitable for alkylamines, particularly those possessing β-hydrogen atoms, which can be problematic in palladium catalysis due to β-hydride elimination. nih.govresearchgate.net

Reaction TypeAmine PartnerCatalyst SystemBaseKey Findings & Citations
Buchwald-Hartwig (Pd-catalyzed)Aryl amines, bulky alkyl amines (lacking β-H)Pd(dba)₂ / tBuDavePhostBuOKEffective for amines without β-hydrogens; 4-bromopyrazole was found to be more effective than 4-iodo in some cases. nih.gov
Ullmann-type (Cu-catalyzed)Alkyl amines (with β-H), cyclic secondary aminesCuI / Ligand (e.g., L-proline)K₂CO₃Favorable for alkylamines possessing β-hydrogens where Pd-catalysis may be low-yielding. nih.govresearchgate.net

Other C-Heteroatom Couplings: Beyond C-N bond formation, the 4-iodo group can be replaced with other heteroatoms. For instance, a copper-catalyzed coupling reaction between 4-iodopyrazoles and various alcohols has been developed to synthesize 4-alkoxypyrazole derivatives. nih.gov This method provides direct access to C-O bond formation at the pyrazole core. nih.govsemanticscholar.org

Strategies for Constructing Complex Heterocyclic Systems Incorporating the Pyrazole Carboxamide Unit

The pyrazole carboxamide unit serves as a foundational scaffold for the construction of more complex, fused heterocyclic systems. These strategies typically involve introducing functional groups onto the pyrazole ring that can subsequently participate in intramolecular or intermolecular cyclization reactions to form new rings.

One of the most prevalent strategies involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bifunctional reagent. eurekaselect.com This approach is widely used for the synthesis of pyrazolo[1,5-a]pyrimidines, an important class of fused heterocycles. acs.orgnih.gov While the subject compound has a C5-carboxamide, this group could potentially be converted into an amino group (via Hofmann rearrangement) or another reactive handle to participate in such cyclizations. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or their equivalents is a robust method for constructing the pyrimidine (B1678525) ring fused to the pyrazole core. eurekaselect.comacs.org

Another powerful strategy involves intramolecular cyclization of a substituent that has been introduced onto the pyrazole ring, often via the cross-coupling reactions described previously. For example, a 4-alkynylpyrazole, synthesized via a Sonogashira reaction, can be a precursor to fused systems. Subsequent reaction of an adjacent functional group (e.g., an aldehyde or oxime) with the alkyne can lead to the formation of fused pyridines (pyrazolo[4,3-c]pyridines) or pyridine (B92270) N-oxides. Similarly, intramolecular nitrile oxide cycloaddition (INOC) is another advanced strategy used to construct polycyclic systems, such as pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govacs.orgoxazoles, from appropriately functionalized pyrazole precursors. mdpi.com These methods demonstrate how the pyrazole core can be elaborated into diverse and complex chemical matter.

Fused SystemGeneral Pyrazole PrecursorReaction Partner / MethodKey Strategy & Citations
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazoleβ-Dicarbonyl compounds, EnaminonesCyclocondensation reaction forming a fused pyrimidine ring. eurekaselect.comacs.orgnih.gov
Pyrazolo[4,3-c]pyridine5-Alkynylpyrazole-4-carbaldehydeAmine (e.g., tert-butylamine)Intramolecular cyclization following Sonogashira coupling.
Pyrazolo[3,4-b]pyridine3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateGould-Jacobs reaction. mdpi.com
Pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govacs.orgoxazolePyrazole-4-carbaldehyde oxime with an O-allyl groupIntramolecular Nitrile Oxide Cycloaddition (INOC)Multi-step synthesis involving functionalization and intramolecular cycloaddition. mdpi.com

Computational and Theoretical Investigations of 4 Iodo 1 Methyl 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations (DFT, AIM Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and its implications for chemical behavior.

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For pyrazole (B372694) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyrazole-carboxylic acid derivatives have shown that the pyrazole ring is essentially planar. nih.govuomphysics.net The carboxamide group, however, introduces conformational flexibility due to rotation around the C-C and C-N bonds.

Table 1: Predicted General Geometric Trends for 4-Iodo-1-methyl-1H-pyrazole-5-carboxamide based on Analogous Structures

ParameterPredicted TrendRationale
Pyrazole RingPlanarAromatic nature of the pyrazole ring.
Carboxamide Group ConformationPotential for planarity with the ringResonance stabilization and potential for intramolecular hydrogen bonding.
Influence of IodineIncreased steric bulkThe large atomic radius of iodine will affect intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and stability. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a larger gap generally implies lower reactivity. researchgate.net

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and electron-donating substituents, while the LUMO is often localized on the ring and any electron-withdrawing groups. In the case of this compound, the iodine atom and the carboxamide group will influence the energies and distributions of these frontier orbitals. The iodine atom, being electron-withdrawing, is expected to lower the energy of both HOMO and LUMO. The HOMO-LUMO gap for similar pyrazole structures has been calculated to be in a range that suggests good stability. researchgate.net

Table 2: Conceptual HOMO-LUMO Analysis for this compound

Molecular OrbitalExpected LocalizationImplication for Reactivity
HOMOLikely delocalized over the pyrazole ring, with contributions from the nitrogen lone pairs.Regions with high HOMO density are susceptible to electrophilic attack.
LUMOExpected to have significant density on the pyrazole ring and the carboxamide group.Regions with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO GapModerate to highIndicates good kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For pyrazole-containing molecules, the nitrogen atoms of the pyrazole ring and the oxygen atom of a carbonyl group typically represent regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. researchgate.netchemrxiv.orgnih.gov Conversely, the hydrogen atoms of the amide group and those attached to the pyrazole ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The iodine atom in this compound can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and biological activity of a molecule. nih.govresearchgate.net Computational methods like Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis can identify and characterize these weak interactions.

For this compound, the amide group provides both a hydrogen bond donor (-NH2) and an acceptor (C=O). The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. nih.gov Intramolecular hydrogen bonding between the amide proton and a pyrazole nitrogen is a possibility that would influence the molecule's conformation. nih.gov Intermolecularly, these functional groups can participate in a network of hydrogen bonds, which would be important for its crystal packing and interactions with biological macromolecules. The iodine atom can also participate in halogen bonding, a directional non-covalent interaction with a nucleophilic site. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

A molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor. The ligand would then be placed in the binding site of the receptor, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose.

The predicted binding mode would likely involve hydrogen bonding between the carboxamide group and amino acid residues in the receptor's active site. The pyrazole ring could participate in π-π stacking or other hydrophobic interactions. The iodine atom could form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein, which can significantly contribute to the binding affinity. The methyl group on the pyrazole ring would likely occupy a hydrophobic pocket within the binding site.

Table 3: Plausible Interactions of this compound in a Biological Receptor

Functional GroupPotential Interaction TypeInteracting Partner in Receptor
Carboxamide (-CONH2)Hydrogen bondingAmino acid residues (e.g., Asp, Glu, Ser, Thr)
Pyrazole Ringπ-π stacking, hydrophobic interactionsAromatic amino acid residues (e.g., Phe, Tyr, Trp)
Iodine AtomHalogen bonding, hydrophobic interactionsElectron-rich atoms (O, N), hydrophobic pockets
Methyl GroupHydrophobic interactionsHydrophobic amino acid residues (e.g., Ala, Val, Leu, Ile)

Assessment of Binding Affinities through Computational Scoring

There are no available research articles or public data that provide an assessment of the binding affinities of this compound through computational scoring methods. While computational studies, including molecular docking and binding energy calculations, have been performed on various other pyrazole carboxamide derivatives to predict their interaction with biological targets, this specific iodo-substituted compound has not been the subject of such published investigations. nih.govresearchgate.net Therefore, no data tables containing computational scoring values or detailed analyses of its binding modes with specific proteins or receptors can be presented.

Structure Activity Relationship Sar Studies of 4 Iodo 1 Methyl 1h Pyrazole 5 Carboxamide Derivatives

Impact of the Pyrazole (B372694) Core Modification on Biological Function

The pyrazole ring is a foundational heterocyclic scaffold in medicinal chemistry and agrochemistry, recognized for its diverse biological activities. researchgate.netnih.gov As a core structure, its integrity and substitution pattern are critical determinants of the pharmacological profile of its derivatives. nih.govnih.gov Modifications to this core, such as altering the position of substituents or replacing the pyrazole with other heterocyclic systems, can dramatically shift biological function and target selectivity. nih.govnih.gov

Research into pyrazole carboxamides has shown that the arrangement of functional groups around the pyrazole ring is crucial for defining the compound's specific activity. For instance, a comparative study of pyrazole-5-carboxamides and their isomeric pyrazole-4-carboxamides revealed a distinct divergence in their biological effects. Some pyrazole-5-carboxamide derivatives demonstrated higher insecticidal activity, whereas the corresponding pyrazole-4-carboxamide analogs exhibited stronger fungicidal properties. nih.gov This highlights that the pyrazole core acts as a key element for determining selectivity toward different biological targets. nih.gov

The pyrazole moiety is often described as a "privileged structure" because its unique chemical properties allow it to interact with a wide range of biological targets, including enzymes and receptors. nih.govbohrium.com The substitution, replacement, or removal of functional groups on the pyrazole ring directly correlates with the diverse molecular interactions, efficacy, and potency of the resulting analogs. nih.gov For example, in a series of pyrazole-based cannabinoid receptor antagonists, the pyrazole ring itself was essential for activity, serving as the central scaffold upon which other critical pharmacophores were positioned. elsevierpure.com The inherent aromaticity and the presence of two adjacent nitrogen atoms allow the pyrazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are vital for ligand-receptor binding. researchgate.netglobalresearchonline.net

Table 1: Impact of Pyrazole Isomerism on Biological Activity This table illustrates the differential activity observed between pyrazole-5-carboxamide and pyrazole-4-carboxamide isomers, as described in the literature.

Scaffold Primary Biological Activity Observed Reference
Pyrazole-5-carboxamideHigher Insecticidal Activity nih.gov
Pyrazole-4-carboxamideStronger Fungicidal Activity nih.gov

Influence of the Iodine Substituent at Position 4 on Activity

The nature of the substituent at the 4-position of the pyrazole ring significantly modulates the biological activity of pyrazole carboxamides. Halogenation is a common strategy to enhance potency, and the C4 position of the pyrazole ring is a primary site for such modifications. researchgate.net The choice of halogen—in this case, iodine—is particularly significant.

Studies have shown that even minor changes to the substituent at the C4 position can lead to substantial alterations in biological properties. For example, a comparison between 4-chloro-pyrazole compounds and their corresponding 4-hydro-pyrazole analogs revealed major differences in miticidal and ovicidal activities. researchgate.net This underscores the sensitivity of biological targets to the electronic and steric properties of the substituent at this position.

The size and lipophilicity of the halogen atom are critical factors. Research on various halogenated compounds targeting G protein-coupled receptors (GPCRs) has shown that in many cases, increasing the size of the halogen atom (from Chlorine to Bromine to Iodine) at the same position on an aromatic ring enhances the compound's activity. researchgate.net The larger iodine atom can form stronger halogen bonds and increase van der Waals interactions within a receptor's binding pocket, potentially leading to higher affinity. In one series of pyrazole derivatives developed as cannabinoid receptor antagonists, a compound featuring a p-iodophenyl group at the 5-position was the most potent ligand identified. elsevierpure.com While this substitution is on a phenyl ring attached to the pyrazole, it demonstrates the favorable contribution of iodine to potency. The iodinated nature of such compounds also offers the additional utility of serving as ligands for imaging techniques like single-photon emission computed tomography (SPECT). elsevierpure.com

Table 2: General Trend of Halogen Substitution on Biological Activity This table summarizes the general structure-activity relationship for halogen substituents at the C4 position of pyrazole derivatives based on literature findings.

C4 Substituent General Impact on Activity (Relative) Potential Rationale Reference
-HBaseline ActivityNo steric or electronic contribution from halogen. researchgate.net
-ClIncreased ActivityModerate electron-withdrawing effect, potential for weak halogen bonding. researchgate.net
-BrFurther Increased ActivityStronger halogen bonding potential, increased lipophilicity. researchgate.net
-IPotentially Highest ActivityStrongest halogen bond donor, largest size for optimal van der Waals contacts, high lipophilicity. elsevierpure.comresearchgate.net

Role of the Methyl Group at Position 1 on Biological Interactions

The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within a binding site and can engage in specific interactions that influence affinity and selectivity. The N1-methyl group in 4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a small, lipophilic moiety that can have profound effects on the molecule's biological profile.

The importance of the N1 substituent is highly target-dependent. In the context of N-myristoyltransferase inhibitors, a pyrazole N-methyl group was found to be optimal for binding. acs.org X-ray crystallography revealed that this methyl group made direct contact with the side chains of specific amino acid residues (Val81 and Phe90) in the enzyme's active site. acs.org In this specific interaction, larger substituents at the N1 position were not tolerated, indicating that the size and nature of the N1 group are critical for achieving a precise fit. acs.org

Conversely, in other biological systems, N-substitution can sometimes be detrimental to activity. For instance, in a study of pyrazole-based inhibitors of meprin α and β, the introduction of lipophilic groups like methyl or phenyl at the N1 position led to a four- to six-fold decrease in activity compared to the unsubstituted (N-H) pyrazole. nih.gov This suggests that in certain receptors, the N1 position may be sterically constrained or the N-H may act as a hydrogen bond donor, an interaction that is lost upon methylation.

In the development of monoamine oxidase (MAO) inhibitors, the addition of an N1-acetyl group to the pyrazole nucleus, in combination with other polar substituents, appeared to stabilize flavin adenine (B156593) dinucleotide (FAD) bonding and improve efficacy. nih.gov These varied findings demonstrate that the N1-methyl group is not merely a passive component but an active participant in molecular recognition, with its contribution to biological activity being dictated by the specific topology and chemical environment of the target binding pocket. acs.orgnih.gov

Table 3: Target-Dependent Effects of N1-Substituents on Pyrazole Activity This table provides examples of how different N1-substituents on the pyrazole core affect activity against various biological targets.

Target Enzyme/Receptor N1-Substituent Observed Effect on Activity Reference
N-Myristoyltransferase-CH₃Optimal for binding; interacts with Val81 and Phe90 acs.org
N-MyristoyltransferaseLarger alkyl groupsNot tolerated; loss of activity acs.org
Meprin α and β-CH₃4- to 6-fold decrease in activity vs. -H nih.gov
Monoamine Oxidase (MAO)-COCH₃Improved efficacy (stabilized FAD bonding) nih.gov

Significance of the Carboxamide Moiety at Position 5 for Specific Biological Activities

The carboxamide group (-CONH₂) at the C5 position is a key functional group that significantly influences the biological profile of pyrazole derivatives. This moiety is a common feature in a vast number of pharmacologically active compounds, including fungicides, insecticides, and therapeutic agents, due to its ability to form critical hydrogen bonds and establish specific interactions with biological targets. nih.govnih.gov

The placement of the carboxamide group is essential. In the development of cannabinoid receptor (CB1) antagonists, a carboxamido group at the 3-position of the pyrazole ring (an analogous position to C5, depending on numbering conventions) was identified as a strict structural requirement for potent activity. elsevierpure.com Similarly, extensive research on pyrazole-5-carboxamides as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target implicated in Alzheimer's disease, has confirmed the importance of this functional group for achieving high inhibitory potency. nih.gov

The carboxamide's contribution to activity is multifaceted. It can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing it to form robust and specific interactions that anchor the ligand within a receptor's binding site. nih.gov This dual functionality makes the carboxamide group a versatile pharmacophore for engaging with amino acid residues such as glutamine, arginine, and serine. nih.gov

The hydrogen bonding potential of the carboxamide is paramount for molecular recognition. The two N-H protons can serve as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for multiple points of contact with a biological target. For example, in docking studies of pyrazole carboxamide derivatives with COX-2, the aminosulfonyl moiety (structurally related to the carboxamide) was shown to form key interactions with Gln178, Arg499, and Phe504 residues. nih.gov In another study, pyrazole derivatives designed to bind to DNA were shaped by two amide bonds, which enabled the molecule to stretch along the DNA minor groove, with the potential for hydrogen bonds to form between the amide group and the DNA backbone. jst.go.jp The presence and role of these hydrogen bonds are critical for the stability of the ligand-receptor complex and are often a primary determinant of a compound's potency.

Modification of the carboxamide nitrogen (N-derivatization) is a widely used strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. Introducing substituents on the amide nitrogen can alter a molecule's potency, selectivity, solubility, and metabolic stability.

The effects of N-derivatization are highly dependent on the specific biological target and the nature of the substituent. In some cases, a wide range of modifications is well-tolerated. For instance, in the development of CB1 receptor antagonists, various chemically diverse motifs were successfully introduced onto the amide nitrogen of a pyrazole carboxamide template, leading to several potent compounds. nih.gov Similarly, the synthesis of novel pyrazole-5-carboxamides by condensing pyrazole carboxylic acids with different amines has yielded compounds with potent insecticidal and fungicidal activities, demonstrating the versatility of this position for introducing diverse chemical functionalities.

However, in other contexts, the requirements at this position are more stringent. A study on pyrazole carboxamides with nematocidal activity found that replacing a methyl group on the amide nitrogen with a larger ethyl group resulted in a decrease in activity. ias.ac.in This indicates the presence of a sterically constrained pocket around the carboxamide binding site in the target protein. Therefore, the derivatization of the carboxamide nitrogen provides a powerful tool for probing the topology of a binding site and optimizing ligand-receptor interactions. nih.govresearchgate.net

Table 4: Effect of Carboxamide Nitrogen Derivatization on Biological Activity This table presents examples from the literature showing how substituting the amide nitrogen of pyrazole carboxamides influences their activity.

Biological Target Substituent on Amide Nitrogen (R) Effect on Activity Reference
Cannabinoid Receptor 1 (CB1)Various diverse chemical motifsGenerally well-tolerated; led to potent antagonists nih.gov
Fungal/Insect TargetsThiazolamides, benzofuranaminesResulted in potent fungicidal/insecticidal compounds
Meloidogyne incognita (Nematode)-CH₃Good nematocidal activity ias.ac.in
Meloidogyne incognita (Nematode)-CH₂CH₃Decreased nematocidal activity ias.ac.in

Systemic Analysis of Substituent Effects across the Molecular Architecture

A comprehensive understanding of the SAR of this compound derivatives requires a systemic analysis that considers the interplay between substituents at all positions. The biological activity of a given compound is not merely the sum of the contributions of its individual functional groups but rather the result of a complex interplay between steric, electronic, and conformational effects across the entire molecular architecture. nih.govnih.gov

SAR studies on pyrazole carboxamides frequently involve the systematic modification of multiple sites on the scaffold to map out the chemical space required for optimal activity. For example, in the optimization of RAGE inhibitors, researchers analyzed a series of pyrazole-5-carboxamides by varying substituents on the N1-phenyl ring, the C3 position, and the C5-carboxamide moiety simultaneously. nih.gov This integrated approach revealed that a 4-fluorophenoxy group attached to the carboxamide nitrogen, combined with other optimal substituents on the pyrazole core, yielded a compound with significantly improved RAGE inhibitory activity and better aqueous solubility. nih.gov

Similarly, the development of pyrazolo[1,5-a]quinazoline derivatives involved creating chemical libraries that simultaneously explored alterations to the pyrazole ring, additions to the quinazoline (B50416) portion, and N-alkyl substitutions. nih.gov This matrix-based approach allows for the rapid generation of structural diversity and a deeper understanding of how changes in one part of the molecule affect the requirements in another. nih.gov The key takeaway from these systemic analyses is that the optimal substituent for any single position is often dependent on the nature of the substituents at other positions. A bulky group at C4, for instance, might necessitate a smaller group at N1 to avoid steric clash, while an electron-donating group on the pyrazole core might be best complemented by an electron-withdrawing group on the carboxamide moiety to achieve the desired electronic profile for potent receptor binding. nih.govnih.gov

Mechanistic Research on the Biological Activities of 4 Iodo 1 Methyl 1h Pyrazole 5 Carboxamide Derivatives

Exploration of Anthelmintic Activity Mechanisms

Research has focused on Haemonchus contortus, commonly known as the barber's pole worm, which is one of the most significant pathogenic parasites affecting ruminants. nih.govmmv.org A phenotypic screen of two small-molecule libraries against H. contortus led to the identification of two initial 1-methyl-1H-pyrazole-5-carboxamide derivatives with potent activity. tcgls.com Subsequent medicinal chemistry efforts aimed at optimizing the structure of these initial hits resulted in the synthesis of analogues with substantially improved potency. tcgls.com

These studies evaluated the compounds' effects on critical life stages of the parasite, specifically the motility of exsheathed third-stage (xL3) and fourth-stage (L4) larvae, as well as the development from the L4 stage. nih.govresearchgate.net In one study testing 55 different pyrazole-5-carboxamide compounds, two derivatives, designated a-15 and a-17, were found to consistently inhibit both the motility and development of H. contortus larvae, with IC₅₀ values in the micromolar range. nih.govmmv.orgresearchgate.net Further optimization led to the development of compounds such as 10 , 17 , 20 , and 22 , which demonstrated the ability to inhibit the development of the L4 stage of H. contortus at sub-nanomolar concentrations. tcgls.com

CompoundxL3 Motility IC₅₀ (μM) at 72hL4 Motility IC₅₀ (μM) at 72hL4 Development IC₅₀ (μM) at 7 days
a-1555.64.04.0
a-1731.04.73.4

Enzyme Inhibition Studies (General Pyrazole (B372694) Context)

The pyrazole ring is recognized in medicinal chemistry as a "privileged scaffold". mdpi.com This is due to its synthetic accessibility and its ability to serve as a core structure in a wide array of biologically active agents that can interact with numerous enzymes and receptors. mdpi.combohrium.com

One of the most significant areas where the pyrazole scaffold has been successfully employed is in the development of protein kinase inhibitors. mdpi.com Protein kinases are crucial regulators of cell signaling, and their abnormal expression is often linked to diseases like cancer. nih.govku.dkrsc.org

Derivatives of pyrazole carboxamide have been specifically designed and evaluated as inhibitors of several key kinases. For instance, a series of pyrazole-4-carboxamide analogues were developed as dual inhibitors of Aurora kinases A and B, which are critical for cell division. nih.gov One compound, 6k , showed high potency against both enzymes. nih.gov Similarly, novel fused pyrazole derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. frontiersin.org Research has also explored pyrazole carboxamides as inhibitors against a broader panel of kinases, including CK2, AKT1, PKA, and PKCα. ku.dkrsc.org

Compound ClassTarget KinaseExample CompoundIC₅₀
Pyrazole-4-carboxamideAurora Kinase A6k16.3 nM
Pyrazole-4-carboxamideAurora Kinase B6k20.2 nM
Fused PyrazoleEGFR30.06 μM
Fused PyrazoleVEGFR-290.22 μM

Inhibition of Other Enzyme Targets (e.g., Cyclooxygenase, Farnesyl Transferase, SDH)

The pyrazole scaffold is a key feature in many compounds designed to inhibit a range of enzymes. Research has explored the potential of pyrazole carboxamide derivatives to target enzymes such as Cyclooxygenase (COX), Farnesyl Transferase, and Succinate (B1194679) Dehydrogenase (SDH).

Cyclooxygenase (COX) Inhibition:

Pyrazole derivatives have been a significant area of focus in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net Some pyrazole-based compounds have been found to be potent COX-2 inhibitors. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

For instance, a series of 1,5-diaryl pyrazole-3-carboxamides were synthesized and evaluated as selective COX-2/sEH inhibitors. The study revealed that substitutions on the phenyl group of the phenethyl moiety were critical for COX-2 inhibition and selectivity.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
22COX-20.7419
29COX-20.8216
Celecoxib (Reference)COX-20.888

Farnesyl Transferase Inhibition:

Farnesyl transferase is a crucial enzyme in post-translational modification of various proteins, including the Ras protein, which is implicated in cancer development. nih.govnih.gov Inhibitors of farnesyl transferase (FTIs) have been investigated as potential anticancer agents. nih.gov While the direct inhibition of farnesyl transferase by 4-iodo-1-methyl-1H-pyrazole-5-carboxamide has not been reported, the broader class of heterocyclic compounds is of interest in this area.

Succinate Dehydrogenase (SDH) Inhibition:

A significant body of research has focused on pyrazole carboxamides as potent inhibitors of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. nih.gov This enzyme plays a vital role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. researchgate.net Inhibition of SDH disrupts fungal respiration, making it an effective target for fungicides. nih.govresearchgate.net

Several commercial fungicides are pyrazole carboxamide derivatives that target SDH. acs.org Research has shown that these compounds can effectively inhibit fungal SDH, leading to a disruption of the fungal life cycle. For example, a novel pyrazole carboxamide, SCU3038, was found to be a potent SDH inhibitor against Rhizoctonia solani, the causative agent of rice sheath blight. nih.gov Transcriptome analysis revealed that this compound affected the TCA cycle pathway in mitochondria, notably repressing the expression of SDH2. nih.gov

Another study on a novel pyrazole carboxamide containing a diarylamine scaffold, SCU2028, demonstrated its ability to destroy fungal cell walls and membranes, leading to the leakage of cellular contents. nih.gov This was associated with a decrease in the mitochondrial membrane potential and inhibition of the respiratory chain, with complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) identified as primary targets. nih.gov

CompoundTarget FungusTarget EnzymeEC50 (mg/L)Reference
SCU2028Rhizoctonia solaniSDH (Complex II) & Complex IV0.022 nih.gov
SCU3038Rhizoctonia solaniSDH (Complex II)0.016 nih.gov
Thifluzamide (Fungicide)Rhizoctonia solaniSDH (Complex II)- nih.govnih.gov

Antimicrobial Action Pathways (General Pyrazole Context)

The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide array of compounds exhibiting broad-spectrum antimicrobial activities. nih.govjapsonline.com

The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. A study on novel pyrazole-4-carboxamide derivatives showed significant antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains. asianpubs.org

The mechanisms of action can be diverse. For instance, some pyrazole derivatives may disrupt the cell wall or membrane integrity of the microbes, as seen with the antifungal activity of SCU2028 against R. solani. nih.gov Other potential mechanisms include the inhibition of essential enzymes involved in microbial metabolism.

A series of pyrazole-4-carboxamide derivatives were synthesized and tested for their antimicrobial activity, with some compounds showing notable inhibition of bacterial growth against both Gram-positive and Gram-negative strains, as well as tested fungal strains. japsonline.com

Pyrazole derivatives have also shown promise as antitubercular agents. nih.gov The complex cell wall of Mycobacterium tuberculosis, rich in mycolic acids, presents a significant challenge for many antibiotics. jocpr.com Pyrazole-containing compounds are being investigated for their ability to overcome this barrier and inhibit the growth of this pathogen. researchgate.net

One identified mechanism of action for a pyrazole derivative, NSC 18725, against intracellular Mycobacterium tuberculosis is the induction of autophagy in macrophages, the host cells for the bacteria. nih.gov Autophagy is a cellular process that can help eliminate intracellular pathogens. Structure-activity relationship (SAR) studies of NSC 18725 revealed that the pyrazole ring and specific substitutions are crucial for its anti-mycobacterial activity. nih.gov

Another potential target for antitubercular pyrazole derivatives is UDP-galactopyranose mutase (UGM), an essential enzyme in the biosynthesis of the mycobacterial cell wall that is absent in mammals. mdpi.com A pyrazole-based compound, MS208, was identified as a mixed inhibitor of M. tuberculosis UGM. mdpi.com

Advanced Applications and Patent Landscape in Pyrazole Carboxamide Research

Utility as Building Blocks in Complex Molecule Synthesis

The reactivity of the pyrazole (B372694) ring, especially when substituted with an iodine atom, makes 4-iodo-1-methyl-1H-pyrazole-5-carboxamide a highly valuable intermediate in organic synthesis. The carbon-iodine bond serves as a reactive handle for various cross-coupling reactions, allowing for the facile introduction of new functional groups and the construction of elaborate molecular architectures.

The pyrazole carboxamide framework is a foundational component for the synthesis of a wide array of more complex heterocyclic systems. The strategic placement of reactive groups on the pyrazole ring enables chemists to engage in cyclization reactions that yield fused or linked multi-ring structures. For instance, pyrazole carboxylates, the chemical precursors to carboxamides, are used to synthesize complex molecules such as 6-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c] chemimpex.comgoogle.comoxazin-4-ones and tetrahydro-4H-pyrazolo[1,5-a] chemimpex.comgoogle.comdiazepin-4-one derivatives. researchgate.net The iodo-substituted pyrazole core is particularly amenable to forming carbon-carbon and carbon-heteroatom bonds, which are critical steps in building these diverse and often biologically active heterocyclic compounds.

Beyond pharmaceuticals and agrochemicals, the pyrazole scaffold has applications in material science. The related compound, 4-iodo-1-methyl-pyrazole-5-carboxylic acid, is utilized in the formulation of advanced materials. chemimpex.com Its incorporation into polymers and coatings can enhance properties such as chemical resistance and durability. chemimpex.com The inherent stability and defined geometry of the pyrazole ring contribute to the creation of robust materials with novel and improved characteristics.

Interdisciplinary Research Directions

The utility of this compound and its close analogs extends beyond pure chemistry, finding applications in biochemical and parasitological research. One notable use of this compound is as a research tool to study the protein PCSK9. biosynth.com It acts as a prodrug that can inhibit the PCSK9 enzyme, which is involved in regulating cholesterol levels, thereby linking synthetic chemistry with biochemical and potential therapeutic research. biosynth.com

Furthermore, a series of 1-methyl-1H-pyrazole-5-carboxamides, derived from the same core structure, were synthesized and investigated as potent inhibitors of Haemonchus contortus, a parasitic nematode that affects sheep. nih.govmonash.edu This research highlights an important interdisciplinary direction, connecting synthetic chemistry with veterinary medicine and parasitology to address significant challenges in animal health. nih.gov These studies also delved into the toxicological profiles of these compounds, demonstrating the necessity of collaboration between chemists and life scientists to understand both the efficacy and safety of new chemical entities. nih.govmonash.eduresearchgate.net

Analysis of Intellectual Property Landscape for Pyrazole Carboxamides

The broad utility of the pyrazole carboxamide substructure, particularly in the agrochemical and pharmaceutical industries, has made it a focal point of intense research and development, which is reflected in the corresponding patent landscape.

Numerous patent applications have been filed to protect novel pyrazole carboxamide derivatives and their applications. A significant area of focus has been in agriculture, where these compounds have shown potent fungicidal activity. For example, international patent applications describe pyrazole carboxamide derivatives for controlling phytopathogenic fungi in crops. google.com These patents often claim a broad class of compounds, covering various substitutions on the pyrazole and carboxamide moieties to protect a wide range of potentially active molecules. Another recent patent application details novel pyrazole carboxamide compounds with microbicidal, and specifically fungicidal, properties for use in agricultural or horticultural settings. google.com

Patent ApplicationField of UseDescription
WO2010130767A2AgrochemicalDescribes pyrazole carboxamide derivatives and their use as fungicides, anti-mycotoxin agents, insecticides, and nematicides for the control of phytopathogenic fungi in plants. google.com
WO2024174912A1AgrochemicalRelates to novel pyrazole carboxamide compounds with microbicidal and fungicidal activity for controlling or preventing microbial infestation in plants. google.com
EP0411507A1PharmaceuticalDiscloses pyrazole derivatives with angiotensin II antagonistic actions, useful for treating cardiovascular diseases like hypertension. googleapis.com

A key feature of chemical patents, especially in the pharmaceutical and agrochemical sectors, is the use of Markush structures. A Markush structure is a way of depicting a group of related chemical compounds in a single generic formula. aipla.org This practice originated from a 1924 patent by Eugene Markush for "Pyrazolone Dye and Process of making the same," where he successfully claimed a variable chemical group using the language "selected from the group consisting of". patentdraftingcatalyst.comspruson.com

This method is strategically crucial for intellectual property (IP) protection. By using a Markush structure, an inventor can claim a vast number of compounds that share a common core but have different variable substituents (often denoted by R¹, R², etc.). spruson.com This provides broad protection that covers not only the specific compounds synthesized and tested but also a multitude of structurally similar compounds that could be reasonably expected to have similar activity. This strategy prevents competitors from making minor, trivial modifications to a patented molecule to circumvent the patent. The use of Markush claims allows companies to protect an entire class of potentially valuable compounds, securing their investment in research and development. patentdraftingcatalyst.com

An example of a simplified Markush structure, as might be seen in a patent for pyrazole carboxamides, is illustrated below:

Core StructureVariable Group (R)Possible Substituents for R
1-methyl-1H-pyrazole-5-carboxamideSubstituent at the 4-positionHalogen (F, Cl, Br, I)
Alkyl (e.g., Methyl, Ethyl)
Phenyl
Cyano (-CN)

This generic representation allows a patent to cover thousands or even millions of individual compounds within a single claim, making it a powerful and indispensable tool in chemical intellectual property. aipla.org

Future Research Directions and Unexplored Avenues for 4 Iodo 1 Methyl 1h Pyrazole 5 Carboxamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research must prioritize the development of more efficient and environmentally benign synthetic routes for 4-iodo-1-methyl-1H-pyrazole-5-carboxamide. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or hazardous reagents. researchgate.net A key area for exploration is the adoption of green chemistry principles. researchgate.netthieme-connect.com

Key Research Objectives:

Microwave and Ultrasound-Assisted Synthesis: Investigating the use of microwave irradiation or ultrasonication could dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Aqueous and Solvent-Free Reactions: Developing synthetic protocols that utilize water as a solvent or are conducted under solvent-free conditions would significantly improve the environmental profile of the synthesis. thieme-connect.comrsc.org

Catalyst Optimization: Exploring novel, reusable catalysts, such as magnetic nanocatalysts, could streamline purification and reduce chemical waste. researchgate.net The synthesis of the core 1-methyl-4-iodopyrazole intermediate could be improved by optimizing the iodizing agents and oxidants to increase yield and reduce costs. google.com

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could enhance safety, improve scalability, and allow for precise control over reaction parameters, leading to higher purity and yield.

Comprehensive Elucidation of Biological Targets and Mechanisms of Action

While this compound is known to inhibit PCSK9 in vitro, its in vivo efficacy has not been determined. biosynth.com A critical future direction is to move beyond this initial finding to build a comprehensive biological profile of the compound. The broader pyrazole (B372694) class of molecules exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties, suggesting that this specific compound may have additional, undiscovered therapeutic applications. acs.orgnih.gov

A crucial aspect of this research will be to investigate potential off-target effects. Studies on structurally related 1-methyl-1H-pyrazole-5-carboxamide derivatives have revealed unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration. nih.govfigshare.com Therefore, a thorough toxicological evaluation is imperative.

Key Research Objectives:

In Vivo Efficacy Studies: Conduct rigorous animal model studies to confirm the PCSK9 inhibitory activity and evaluate the compound's pharmacokinetic and pharmacodynamic properties.

Target Deconvolution: Employ advanced chemical biology techniques, such as chemical proteomics and thermal shift assays, to identify all potential protein binding partners within the cell, thus uncovering its full mechanism of action and potential off-target liabilities.

Mitochondrial Toxicity Assessment: Perform detailed in vitro assays using respiring cells, such as primary hepatocytes, to specifically assess any inhibitory effects on mitochondrial function. nih.gov

Broad-Spectrum Bioactivity Screening: Screen the compound against a wide range of biological targets and disease models (e.g., cancer cell lines, viral assays) to explore potential new therapeutic indications. nih.gov

Advanced Computational Modeling for Predictive Research

Advanced computational modeling offers a powerful, resource-efficient approach to accelerate research into this compound. In silico techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are essential for understanding how the compound interacts with its targets and for forecasting its drug-like properties. semanticscholar.orgresearchgate.netnih.gov

Molecular docking studies can provide atomic-level insights into the binding interactions between the compound and PCSK9, as well as other potential targets identified through screening. nih.govresearchgate.net This understanding is fundamental for the rational design of more potent and selective derivatives. Furthermore, predictive ADMET modeling can identify potential liabilities, such as poor bioavailability or toxicity, early in the research process, allowing for structural modifications to mitigate these issues. nih.govbhsai.org

Key Research Objectives:

Molecular Docking and Dynamics: Perform detailed docking and molecular dynamics simulations to elucidate the precise binding mode of the compound with PCSK9 and other potential biological targets. nih.govnih.gov

In Silico ADMET Profiling: Utilize computational tools to predict the compound's pharmacokinetic properties and potential toxicities, guiding the selection of the most promising candidates for further development. semanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to correlate the structural features of the compound and its future derivatives with their biological activity, enabling the design of more effective molecules.

Exploration of New Chemical Space through Rational Design of Derivatives

The chemical structure of this compound serves as an excellent starting point for creating new chemical entities with improved or novel biological activities. The iodine atom at the 4-position is particularly strategic, as it can be readily modified using well-established chemical reactions like palladium-catalyzed cross-coupling, providing a gateway to a diverse range of derivatives. nbinno.com Research on other pyrazole carboxamide scaffolds has demonstrated that structural modifications can lead to potent agents against various diseases, including cancer and infectious diseases. nih.govnih.govmdpi.com

Key Research Objectives:

Structure-Based Drug Design: Use the insights gained from computational modeling (Section 8.3) to design and synthesize new derivatives with enhanced potency and selectivity for PCSK9 or other identified targets. nih.govresearchgate.net

Fragment-Based Drug Design: Utilize the 4-iodo-1-methyl-1H-pyrazole core as a versatile building block in fragment-based approaches to discover novel lead compounds. nbinno.com

Diversity-Oriented Synthesis: Create a chemical library of diverse derivatives by systematically modifying different positions of the pyrazole ring and the carboxamide group to explore a wide range of biological activities.

Table 1: Potential Strategies for Derivative Design

Modification SiteChemical StrategyPotential Therapeutic Target/ApplicationRationale/Supporting Evidence
4-Iodo PositionSuzuki, Sonogashira, or Heck cross-coupling reactionsKinase Inhibition (e.g., FLT3, FGFR), Anti-cancerThe iodine atom is a versatile handle for introducing new aryl or alkyl groups, a common strategy in kinase inhibitor design. nbinno.commdpi.comresearchgate.net
Carboxamide NitrogenAlkylation or arylationAnti-prostate Cancer (Androgen Receptor modulation), NematicidalModifications at this position have been shown to influence activity against the androgen receptor and in agricultural applications. nih.goveurekaselect.com
Pyrazole RingSubstitution at other available positionsBroad-spectrum (Anti-inflammatory, Antimicrobial)General pyrazole chemistry shows that substitutions on the core ring can modulate a wide array of biological activities. nih.govchemimpex.com

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

To fully capitalize on the potential of this compound, its future investigation should be integrated with cutting-edge technologies in drug discovery. High-throughput screening (HTS) of derivative libraries can rapidly identify compounds with desired biological activities. nih.gov

A particularly promising avenue is the use of patient-derived organoids. These three-dimensional cell culture systems closely mimic the complexity of human tissues and tumors, offering a more accurate platform for testing the efficacy and toxicity of new compounds compared to traditional 2D cell cultures. absin.netspringernature.comnih.gov Screening derivatives of this compound on organoid models of cardiovascular disease or various cancers could provide highly relevant data on their therapeutic potential. springernature.comresearchgate.net

Key Research Objectives:

High-Throughput Screening: Develop and implement HTS assays to rapidly screen libraries of derivatives against specific biological targets. nih.gov

Organoid-Based Drug Screening: Utilize patient-derived organoids to evaluate the efficacy and safety of lead compounds in a more physiologically relevant context. absin.netspringernature.com

Development of Chemical Probes: Modify the compound to create chemical probes that can be used to visualize and study the function of its biological targets within living cells, further elucidating its mechanism of action.

By systematically pursuing these future research directions, the scientific community can build upon the initial discovery of this compound, paving the way for the development of novel research tools and potentially life-saving therapeutics.

Q & A

Q. Table 1: Key Synthetic Steps for Pyrazole Derivatives

StepReagents/ConditionsIntermediateReference
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazineEthyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
HydrolysisNaOH/EtOH, reflux5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
IodinationICl or NIS, CHCl₃, 0°C4-Iodo derivative

Advanced: How can iodination efficiency at the 4-position of the pyrazole ring be optimized?

Methodological Answer:
Iodination efficiency depends on electronic and steric factors. Electron-withdrawing groups (e.g., carboxamide) at the 5-position activate the 4-position for electrophilic substitution. Solvent polarity (e.g., DMF or CHCl₃) and temperature (0–25°C) are critical. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde achieved high regioselectivity using ICl in CHCl₃ at 0°C . Kinetic vs. thermodynamic control should be evaluated via time-course NMR or HPLC monitoring.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H NMR confirms substitution patterns (e.g., singlet for N-methyl at δ 3.8–4.0 ppm). ¹³C NMR identifies the carboxamide carbonyl (δ ~165 ppm) and iodine’s deshielding effect on adjacent carbons.
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry. For instance, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid confirmed planarity and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₆H₇IN₃O requires m/z 280.9604).

Advanced: How does the carboxamide group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The carboxamide acts as a directing group, facilitating ortho-metalation or cross-coupling. For example, Suzuki-Miyaura coupling of 5-carboxamide pyrazoles with aryl boronic acids under Pd catalysis can modify the 4-iodo position. However, the carboxamide’s electron-withdrawing nature may reduce reactivity compared to electron-donating groups. Computational studies (DFT) on charge distribution can predict sites for functionalization .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:
Light and moisture accelerate degradation. Store in amber vials at –20°C under inert gas (Ar/N₂). Stability studies on related compounds (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) show <5% decomposition over 6 months under these conditions . Regular HPLC purity checks (C18 column, acetonitrile/water gradient) are recommended.

Advanced: How to design biological assays for evaluating this compound’s kinase inhibition potential?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding to ATP pockets of kinases (e.g., CDK2, EGFR). A study on pyrazole carbothioamides demonstrated IC₅₀ values <1 µM against tyrosine kinases via docking and in vitro assays .
  • In Vitro Kinase Assays : Use fluorescence polarization (FP) or ELISA kits (e.g., ADP-Glo™) to measure inhibition. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM).

Q. Table 2: Example Kinase Inhibition Data for Pyrazole Analogs

CompoundKinase TargetIC₅₀ (µM)MethodReference
5-Amino-N-phenyl-pyrazole-4-carboxamideEGFR0.89FP assay
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acidCDK21.2ELISA

Basic: What are the solubility challenges, and how can they be addressed?

Methodological Answer:
The compound is poorly soluble in water due to the hydrophobic iodo and methyl groups. Use co-solvents (e.g., DMSO for in vitro assays) or formulate as nanoparticles (e.g., PEGylation). For in vivo studies, micronization or salt formation (e.g., sodium salt of the carboxamide) enhances bioavailability .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Meta-analysis of published IC₅₀ values with standardized protocols (e.g., AOAC SMPR guidelines for phosphodiesterase inhibitors ) is critical. For example, variations in IC₅₀ for pyrazole carboxamides against PDE4B (1–10 µM) were attributed to differences in enzyme sources and buffer pH .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ >500 mg/kg in rodents).
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (dust) and skin contact.
  • Waste Disposal : Incinerate iodine-containing waste per EPA guidelines .

Advanced: How to explore structure-activity relationships (SAR) for carboxamide derivatives?

Methodological Answer:

  • Library Synthesis : Modify substituents (e.g., methyl → trifluoromethyl at 1-position) and assess activity.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with bioactivity. A study on pyrazole-3-carboxamides identified the 4-iodo group as critical for binding to cannabinoid receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.